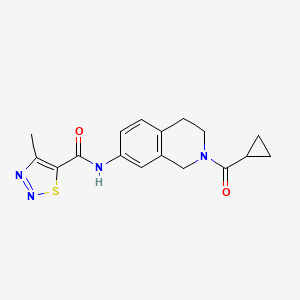

![molecular formula C13H12N4O3S3 B2801367 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 899976-94-4](/img/structure/B2801367.png)

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide” is a derivative of 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide . These derivatives are known to inhibit MRGX2 and are used in the treatment of diseases, disorders, or conditions associated with MRGX2 .

Synthesis Analysis

The synthesis of similar compounds involves an electrochemical method for the direct access to 4-hydroxy-benzo[e]-1,2,4-thiadiazine-1,1-dioxides by reduction of nitro arenes . This method is scalable and high-yielding, and its practicability and technical relevance are underlined by multi-gram-scale synthesis of potential drug metabolites .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the selective reduction to hydroxylamines and acid-catalyzed cyclization .Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, such as thiadiazoles, triazoles, and other nitrogen-containing heterocycles, has been a focal point of research due to their diverse biological activities. Studies have described the microwave-assisted synthesis of condensed nitrogen heterocyclic systems, including thiadiazoles and triazolothiadiazines, highlighting efficient synthesis routes and potential for bioactivity (Shiradkar & Kale, 2006)[https://consensus.app/papers/condensed-bridgehead-nitrogen-heterocyclic-systems-shiradkar/76a2a07c530d581ab57573f3b488650c/?utm_source=chatgpt].

Biological Activities

Research has extensively explored the bioactive potential of compounds structurally related to "2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide". For instance, novel 1,3,4-thiadiazole amide derivatives containing piperazine have been synthesized, showing inhibitory effects against specific bacteria and viruses (Xia, 2015)[https://consensus.app/papers/synthesis-biological-activities-novel-134thiadiazole-xia/96f5b93eb8005383820d99f59e9cd39f/?utm_source=chatgpt]. Additionally, compounds based on benzothiadiazinyl scaffolds have been tested for their anticancer activities against various cancer cell lines, revealing moderate to good inhibitory activities (Kamal et al., 2011)[https://consensus.app/papers/synthesis-anticancer-activities-benzothiadiazinyl-kamal/a5e52683cc02543aa78bd3913c4872f7/?utm_source=chatgpt].

Antimicrobial and Antitumor Evaluation

The synthesis and evaluation of heterocyclic compounds incorporating thiadiazole moieties have shown promising results in antimicrobial and antitumor activities. For example, new benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety were found to possess significant antibacterial and antiviral activities, suggesting their potential as molecular templates for designing efficient antibacterial and antiviral agents (Tang et al., 2019)[https://consensus.app/papers/synthesis-activities-benzothiazole-derivatives-bearing-tang/e258a90fe20159df98f6a84cdfb20ec5/?utm_source=chatgpt].

Antioxidant Properties

Compounds related to the query chemical have been investigated for their antioxidant properties, demonstrating the ability to scavenge free radicals and contribute to the protective mechanisms against oxidative stress. These properties indicate the potential use of such compounds in the development of antioxidant therapies (Rezki, 2016)[https://consensus.app/papers/ultrasound-synthesis-characterization-antibacterial-rezki/0576d19921de5f64af886a7842a17985/?utm_source=chatgpt].

Future Directions

properties

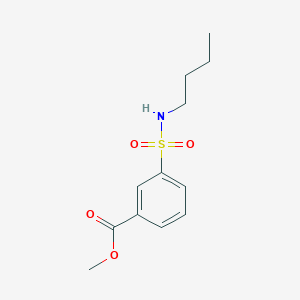

IUPAC Name |

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3S3/c1-8-6-21-12(14-8)16-11(18)7-22-13-15-9-4-2-3-5-10(9)23(19,20)17-13/h2-6H,7H2,1H3,(H,15,17)(H,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZGPEASUURJMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2801284.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2801288.png)

![Methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2801291.png)

![{[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B2801295.png)

![Ethyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2801302.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide](/img/structure/B2801306.png)